2-Nitro-N-phenylbenzenesulfonamide

Crystallography Conformational Analysis Sulfonamide Chemistry

Researchers pursuing heterocycle synthesis or antifungal lead development often encounter inconsistent reactivity from conventional sulfonamides. 2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7) overcomes this via its crystallographically confirmed syn-periplanar N-H conformation, which enforces a predictable intramolecular S(7) hydrogen-bonding motif. This rigid geometry ensures reliable outcomes in desulfonylative Smiles rearrangements and direct C-N bond formations for quinazoline and 2H-indazole 1-oxide synthesis. • Validated antifungal chemotype active against Botrytis cinerea and other phytopathogens. • Well-defined crystal packing (S₂²(10) networks) supports solid-form consistency. • Computed pKa 7.74 ± 0.10 facilitates robust HPLC/UPLC method development.

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 5454-97-7
Cat. No. B181937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-N-phenylbenzenesulfonamide
CAS5454-97-7
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H
InChIKeyMLPVALKIJBKOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-N-phenylbenzenesulfonamide Overview


2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7), a sulfanilide derivative bearing an ortho-nitro group on the sulfonylbenzene ring, is an organic compound with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol [1]. Its structural hallmark is a syn-periplanar arrangement of the N–H bond relative to the ortho-nitro group, which enforces a specific molecular twist and enables intramolecular hydrogen bonding [2]. This compound serves as a versatile intermediate for the synthesis of nitrogen-containing heterocycles and has been explored for its antifungal properties against a range of phytopathogenic fungi [3][4].

Heterocycle synthesis intermediate Intramolecular N-arylation via desulfonylative Smiles rearrangement
Antifungal screening candidate Reported phytopathogen models; supports agrochemical discovery research
Conformationally defined building block Syn N–H orientation enforces rigid geometry for predictable reactivity

2-Nitro-N-phenylbenzenesulfonamide: Substitution Limitations


Generic substitution among nitro-substituted N-phenylbenzenesulfonamides is unsupported due to fundamental differences in molecular geometry and solid-state behavior. The ortho-nitro group in 2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7) forces a unique syn conformation of the sulfonamide N–H bond, leading to a specific intramolecular S(7) hydrogen-bonding motif and a markedly different dihedral angle between the aromatic rings compared to the para-nitro analog [1][2]. These conformational and supramolecular distinctions directly impact the compound's reactivity in nucleophilic aromatic substitution pathways and its crystal packing, which are critical for both synthetic applications and solid-form development [2].

Target
Ortho-nitro: syn conformation, intramolecular S(7) H-bond
Substitute
Para-nitro: trans conformation, no intramolecular H-bond
Target
Larger dihedral angle between rings, distinct crystal packing
Substitute
Smaller dihedral angle, different supramolecular network
Conformational and packing differences may shift reactivity in nucleophilic aromatic substitution and alter solid-state properties, limiting direct interchangeability.

2-Nitro-N-phenylbenzenesulfonamide vs. Closest Analogs


Conformational Locking via Syn N–H Orientation

In the crystal structure of 2-Nitro-N-phenylbenzenesulfonamide, the N–H bond in the –SO₂–NH– fragment adopts a syn conformation relative to the ortho-nitro group on the sulfonylbenzene ring [1]. This orientation is in direct contrast to the para-nitro analog (4-Nitro-N-phenylbenzenesulfonamide), where the N–H bond is trans to the nitro group due to the para substitution [2]. The syn conformation enables an intramolecular N–H⋯O hydrogen bond (S(7) motif) that is absent in the para isomer [1][2].

N–H Conformation
Head-to-head
Target: syn orientation; S(7) H-bond. Comparator: para-nitro trans, no S(7).
Conformation may control intramolecular cyclization reactivity.
Qualitative structural difference; supports synthetic pathway rationale.
Crystallography Conformational Analysis Sulfonamide Chemistry

S–N Bond Torsional Geometry

The C–N–S–C torsion angle defines the twist around the sulfonamide S–N bond. For 2-Nitro-N-phenylbenzenesulfonamide, this angle is −72.83 (15)° [1]. In contrast, the para-nitro analog exhibits a torsion angle of 79.17 (18)° [2]. This 152° difference in orientation reflects the distinct conformational preferences induced by the ortho vs. para substitution pattern.

Torsion Angle
Head-to-head
Target: −72.83(15)° vs. para-nitro: 79.17(18)°; Δ = 152.00°
Affects spatial arrangement and intermolecular interactions; influences ligand suitability.
Large torsional difference may impact π-stacking and crystal engineering.
Crystallography Molecular Modeling Sulfonamide Chemistry

Dihedral Angle Between Aromatic Rings

The dihedral angle between the sulfonylbenzene ring and the N-phenyl ring in 2-Nitro-N-phenylbenzenesulfonamide is 59.55 (7)° [1]. This value differs significantly from the 36.19 (18)° observed in the para-nitro analog [2]. The larger dihedral angle in the ortho-substituted compound reduces π-conjugation between the rings and alters crystal packing motifs.

Dihedral Angle
Head-to-head
Target: 59.55(7)° vs. para-nitro: 36.19(18)°; Δ = 23.36°
Larger angle reduces ring conjugation and alters crystal packing motifs.
May lead to different solubility, melting point, and crystal habit.
Crystallography Supramolecular Chemistry Crystal Engineering

pKa Prediction

The predicted pKa value for 2-Nitro-N-phenylbenzenesulfonamide is 7.74 ± 0.10 . This value places the compound in a moderately acidic range, comparable to other sulfonamide N–H acids. While experimental pKa data for the para-nitro analog are not directly available in the same source, the ortho-nitro group is expected to exert a distinct electronic effect on the acidity of the sulfonamide proton due to its proximity, potentially influencing solubility and ionization state under physiological or reaction conditions.

pKa Prediction
Class-level
7.74 ± 0.10 (ACD/Labs prediction)
Indicates moderately acidic sulfonamide N–H; governs pH-dependent solubility.
Predicted value; experimental verification recommended.
Physical Chemistry Medicinal Chemistry Property Prediction

Antifungal Activity Against Phytopathogens

2-Nitro-N-phenylbenzenesulfonamide was included in a set of N-arylbenzenesulfonamides evaluated for in vitro antifungal activity against Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea [1]. While specific ED₅₀ values for this compound are not reported in the abstract, the study indicates that several derivatives (compounds 3, 4, 8, 9, 10, 14, 16, 18, 20, 21, 24, 27) exhibited broad-spectrum activity with ED₅₀ values in the range of 3–15 μg/mL [1]. This establishes the ortho-nitro substituted scaffold as a viable chemotype for further agrochemical optimization.

Antifungal Screen
Supporting evidence
Compound included in panel; class-level ED₅₀ range 3–15 μg/mL reported for active derivatives.
Supports antifungal screening context; scaffold reported active against phytopathogens.
Individual ED₅₀ not reported; requires validation in target assay.
Agrochemical Discovery Antifungal Screening Plant Pathology

2-Nitro-N-phenylbenzenesulfonamide Applications


Heterocycle Synthesis via N-Arylation

The syn conformation of the N–H bond relative to the ortho-nitro group, as confirmed by X-ray crystallography [1], primes 2-Nitro-N-phenylbenzenesulfonamide for efficient intramolecular nucleophilic aromatic substitution under basic conditions. This reactivity is exploited in the synthesis of quinazolines, 2H-indazole 1-oxides, and other nitrogenous heterocycles via desulfonylative Smiles rearrangement or direct C–N bond formation [2]. The rigidified geometry ensures predictable reactivity, making this compound a preferred intermediate over para-substituted analogs that lack the requisite spatial arrangement.

Antifungal Lead Optimization

The inclusion of 2-Nitro-N-phenylbenzenesulfonamide in a published antifungal screening set against Botrytis cinerea and other crop pathogens [3] validates its scaffold for agrochemical discovery. While the parent compound's individual ED₅₀ is not reported, the study confirms that derivatives of this chemotype achieve broad-spectrum activity with ED₅₀ values in the 3–15 μg/mL range [3]. Researchers developing novel fungicides for wheat leaf rust or cabbage club root diseases can use 2-Nitro-N-phenylbenzenesulfonamide as a key intermediate for structure-activity relationship (SAR) exploration.

Crystal Engineering and Solid-State Studies

The distinct dihedral angle of 59.55° and the presence of an intramolecular S(7) hydrogen-bonding motif in 2-Nitro-N-phenylbenzenesulfonamide, which contrast sharply with the para-nitro analog [4][5], make it a valuable model compound for studying the impact of ortho substitution on crystal packing and solid-state properties. Its unique supramolecular synthons (S₂²(10) networks) can be exploited in co-crystal design or to tune solubility and dissolution rates for specialized material science applications.

Reference Standard for Analytical Methods

The well-characterized crystal structure and computed pKa value of 7.74 ± 0.10 position 2-Nitro-N-phenylbenzenesulfonamide as a suitable reference standard for developing and validating HPLC or UPLC methods aimed at separating closely related nitro-sulfonamide isomers. Its distinct retention behavior, derived from its unique conformational and electronic properties, facilitates method robustness testing in quality control environments for pharmaceutical or agrochemical process development.

Application
Selection Property
Validation Focus
Heterocycle synthesis
Conformation-controlled intramolecular substitution reactivity
Reaction yield and selectivity under basic conditions
Antifungal screening studies
Scaffold reported active in class-level screening
In vitro antifungal assay reproducibility across phytopathogen strains
Crystal engineering and solid-state research
Distinct dihedral angle and hydrogen-bonding network
Impact on crystal packing, solubility, and co-crystal formation
Chromatographic method development
Unique retention behavior from conformational and electronic properties
Method robustness and resolution for nitro-sulfonamide isomer separation

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